molecular formula C20H29NO3 B1221295 3-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-1-methoxypyrrolidin-2-one

3-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-1-methoxypyrrolidin-2-one

Cat. No. B1221295
M. Wt: 331.4 g/mol
InChI Key: NJTQENWDJVHUOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-1-methoxypyrrolidin-2-one, also known as 3-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-1-methoxypyrrolidin-2-one, is a useful research compound. Its molecular formula is C20H29NO3 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-1-methoxypyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-1-methoxypyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-1-methoxypyrrolidin-2-one

Molecular Formula

C20H29NO3

Molecular Weight

331.4 g/mol

IUPAC Name

3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1-methoxypyrrolidin-2-one

InChI

InChI=1S/C20H29NO3/c1-19(2,3)15-11-13(12-16(17(15)22)20(4,5)6)10-14-8-9-21(24-7)18(14)23/h10-12,22H,8-9H2,1-7H3

InChI Key

NJTQENWDJVHUOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCN(C2=O)OC

synonyms

E 5110
E-5110
N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one

Origin of Product

United States

Synthesis routes and methods

Procedure details

27.6 g of 3,5-di-tert-butyl-4-hydroxybenzaldehyde, 54.0 g of (N-methoxy-2-pyrrolidone-3-yl)triphenylphosphonium bromide and 33.0 ml of triethylamine were heated at 50° C. in ethanol for four hours. After distilling the ethanol off, the residue was dissolved in chloroform, washed with water and then a saturated saline solution and dried over anhydrous magnesium sulfate. After distilling the chloroform off, the residue was treated with the column chromatography, using silica gel and a carrier liquid of benzene and acetone and recrystallized with a mixture of ethyl acetate and hexane to give 26.5 g of the title compound.
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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